molecular formula C18H15NO3 B11836518 N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide CAS No. 92508-56-0

N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide

Cat. No.: B11836518
CAS No.: 92508-56-0
M. Wt: 293.3 g/mol
InChI Key: BTKIFGHYOVXIAN-UHFFFAOYSA-N
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Description

N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features a coumarin moiety linked to an acetamide group through a phenylmethyl bridge, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide typically involves the reaction of 3-formylcoumarin with benzylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acetylated using acetic anhydride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Mechanism of Action

The biological activity of N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2H-chromen-3-yl)cyclohexane-carboxamide
  • N-(2-oxo-2H-chromen-3-yl)benzamide
  • N-(2-oxo-2H-chromen-3-yl)acetamide

Uniqueness

N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide stands out due to its unique phenylmethyl bridge, which enhances its stability and biological activity compared to other coumarin derivatives. This structural feature allows for more effective interactions with molecular targets, making it a promising candidate for therapeutic applications .

Properties

CAS No.

92508-56-0

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

N-[(2-oxochromen-3-yl)-phenylmethyl]acetamide

InChI

InChI=1S/C18H15NO3/c1-12(20)19-17(13-7-3-2-4-8-13)15-11-14-9-5-6-10-16(14)22-18(15)21/h2-11,17H,1H3,(H,19,20)

InChI Key

BTKIFGHYOVXIAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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